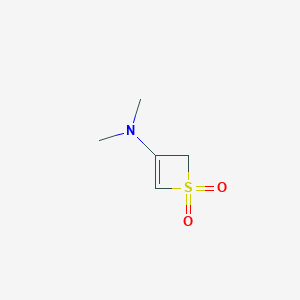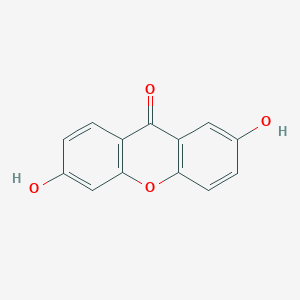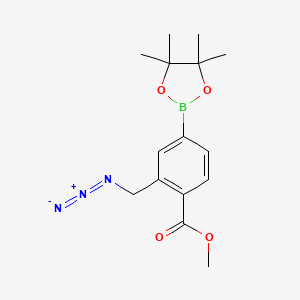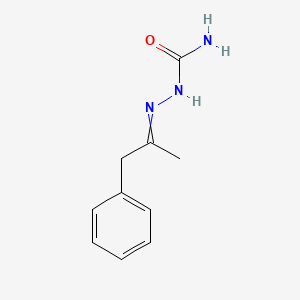
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- is a chemical compound with the molecular formula C10H13N3O. It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a phenylethylidene moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- typically involves the reaction of hydrazinecarboxamide with 1-methyl-2-phenylethylidene. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinecarboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenylethanone semicarbazone
- 2-(1-Phenylethylidene)-1-hydrazinecarboxamide
- 2-(1-Phenylethylidene)hydrazine-1-carboxamide
Uniqueness
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- stands out due to its unique combination of a hydrazinecarboxamide group with a phenylethylidene moiety. This structure imparts distinctive chemical properties that make it valuable for various applications in research and industry .
Propiedades
Número CAS |
831-84-5 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(1-phenylpropan-2-ylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14) |
Clave InChI |
BQHVZAZCRLSVKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)N)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
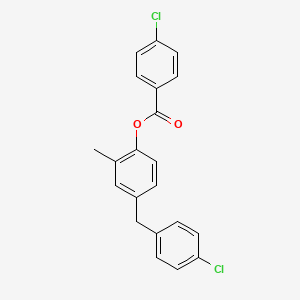
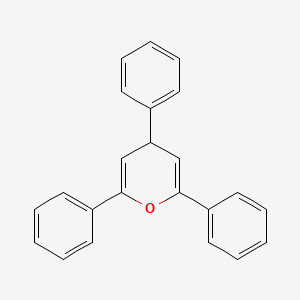
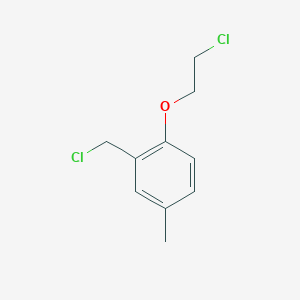

![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
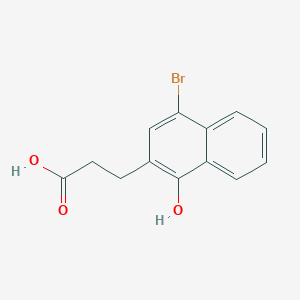

![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
